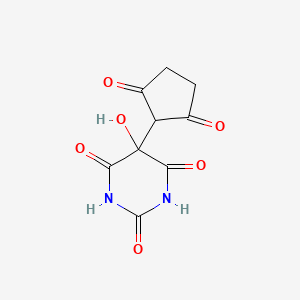methyl}-1H-1,2,4-triazole CAS No. 89440-46-0](/img/structure/B14396596.png)
1-{[1-(4-Chlorophenyl)cyclopentyl](phenylsulfanyl)methyl}-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{1-(4-Chlorophenyl)cyclopentylmethyl}-1H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms This particular compound is characterized by the presence of a 4-chlorophenyl group, a cyclopentyl group, a phenylsulfanyl group, and a triazole ring
Métodos De Preparación
The synthesis of 1-{1-(4-Chlorophenyl)cyclopentylmethyl}-1H-1,2,4-triazole involves multiple steps, typically starting with the preparation of the cyclopentyl and phenylsulfanyl intermediates. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon. Industrial production methods may involve large-scale reactions in batch or continuous flow reactors to ensure high yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the phenylsulfanyl group using reagents like sodium hydride or lithium diisopropylamide.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-{1-(4-Chlorophenyl)cyclopentylmethyl}-1H-1,2,4-triazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Triazole derivatives are known for their antifungal, antibacterial, and anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-{1-(4-Chlorophenyl)cyclopentylmethyl}-1H-1,2,4-triazole involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to active sites on enzymes, inhibiting their activity. This compound may also interact with cellular pathways, affecting processes like cell division and apoptosis.
Comparación Con Compuestos Similares
Similar compounds include other triazole derivatives such as fluconazole, voriconazole, and itraconazole These compounds share the triazole ring structure but differ in their substituents, leading to variations in their biological activity and applications
Propiedades
Número CAS |
89440-46-0 |
|---|---|
Fórmula molecular |
C20H20ClN3S |
Peso molecular |
369.9 g/mol |
Nombre IUPAC |
1-[[1-(4-chlorophenyl)cyclopentyl]-phenylsulfanylmethyl]-1,2,4-triazole |
InChI |
InChI=1S/C20H20ClN3S/c21-17-10-8-16(9-11-17)20(12-4-5-13-20)19(24-15-22-14-23-24)25-18-6-2-1-3-7-18/h1-3,6-11,14-15,19H,4-5,12-13H2 |
Clave InChI |
HAGMEOSDBZTHSL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(N3C=NC=N3)SC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea](/img/structure/B14396518.png)
![Dimethyl {2-[(acetyloxy)imino]propyl}phosphonate](/img/structure/B14396524.png)
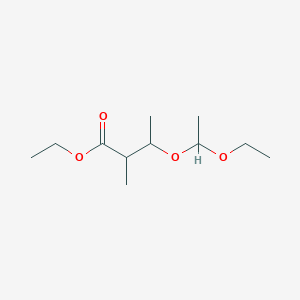
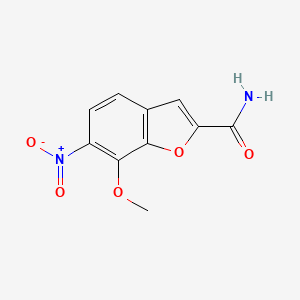



![Ethyl 2-[(6-phenylpyridin-2-yl)oxy]propanoate](/img/structure/B14396572.png)
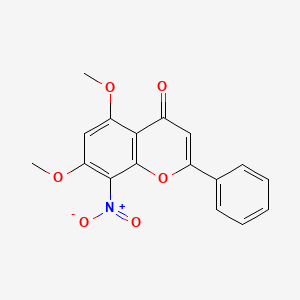
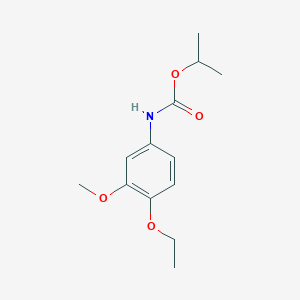
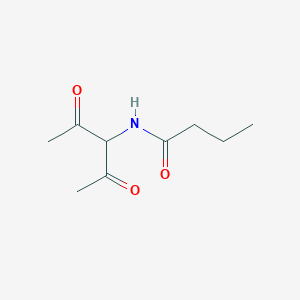
silane](/img/structure/B14396589.png)
![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(piperidin-1-yl)propanamide](/img/structure/B14396595.png)
